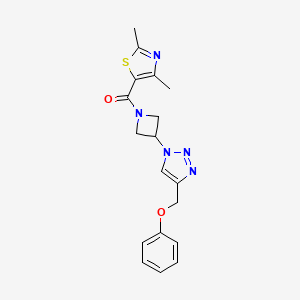
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as 3-chloro-4-fluoro-α-methylbenzyl alcohol. This compound has been widely studied for its potential use in scientific research applications.
科学的研究の応用
Molecular Structure and Analysis
(1S)-1-(3-chloro-4-fluorophenyl)ethan-1-ol and its derivatives have been the subject of extensive research, focusing on understanding their molecular structure and properties. Studies like those conducted by Mary et al. (2015) have utilized techniques such as FT-IR, NBO, and HOMO-LUMO analysis to investigate the molecular structures and properties of similar compounds. These studies help in understanding the stability of the molecules, charge transfer within the molecule, and their reactivity, which are crucial for their applications in various fields, including material science and pharmaceuticals (Mary et al., 2015).
Synthesis Methods and Efficiency
Efficient synthesis methods are vital for the practical application of chemical compounds. Research like that of Jarag et al. (2011) has explored the synthesis of chalcone derivatives using both conventional and sonochemical methods. Findings suggest that sonochemical methods offer a significant advantage in terms of reaction time and energy efficiency, potentially making the production of such compounds more sustainable and cost-effective (Jarag et al., 2011).
Chiral Intermediates in Drug Synthesis
Compounds similar to this compound have been used as chiral intermediates in the synthesis of various drugs. For instance, Choi et al. (2010) have documented the use of 3-Chloro-1-phenyl-1-propanol, a compound with a similar structure, in the synthesis of antidepressant drugs. The study highlights the high enantioselectivity achieved using specific microbial reductases, underlining the compound's potential in the pharmaceutical industry (Choi et al., 2010).
Material Science and Nonlinear Optics
The properties of this compound and its derivatives make them suitable for applications in material science, especially in the field of nonlinear optics. Studies such as those by Mary et al. (2015) have calculated the first hyperpolarizability of similar molecules, indicating their potential role in nonlinear optics and their contribution to the development of new materials with unique optical properties (Mary et al., 2015).
特性
IUPAC Name |
(1S)-1-(3-chloro-4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSPHGSOUBBIC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2448738.png)
![N-allyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2448740.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2448743.png)



![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2448751.png)

![6-Ethyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448754.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)

